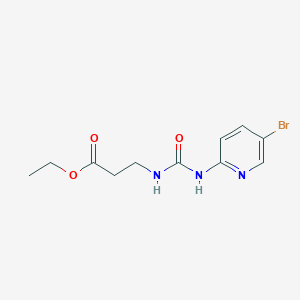

ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(5-bromopyridin-2-yl)carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O3/c1-2-18-10(16)5-6-13-11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJHLVDEBSAXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate typically involves the reaction of 5-bromopyridine-2-amine with ethyl 3-isocyanatopropanoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Hydrolysis: The major product is 3-(3-(5-bromopyridin-2-yl)ureido)propanoic acid.

Reduction: Products include ethyl 3-(3-(5-bromopyridin-2-yl)amino)propanoate and ethyl 3-(3-(5-bromopyridin-2-yl)hydroxy)propanoate.

Scientific Research Applications

Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity. The ureido group can form hydrogen bonds with amino acid residues in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridine core, substituents, or ester groups. Key comparisons are outlined below:

Substituent Variations on the Pyridine Ring

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Catalog of Pyridine Compounds): Features a bromine at the 5-position and a trimethylsilyl-protected ethynyl group at the 3-position. The ethynyl group enables click chemistry applications, contrasting with the ureido-propanoate moiety in the target compound . Molecular weight: Not specified in evidence, but estimated to be lower (~300–350 g/mol).

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (Catalog of Pyridine Compounds): Contains a fluorine atom at the 5-position and an amino group at the 2-position. The fluorine atom increases electronegativity and metabolic stability compared to bromine, while the methyl ester may alter hydrolysis kinetics .

Ureido and Ester Group Modifications

- Ethyl 3-(methylthio)propanoate (Molecules, 2011): A natural ester found in pineapple pulp and core, with a methylthio (-S-CH₃) group instead of the ureido-pyridinyl moiety. Lower molecular weight (~148 g/mol) and higher volatility, contributing to fruity aroma (odor activity value: 42.67–91.21 µg·kg⁻¹ in pineapple) .

- Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (Chemical Science ESI): Contains a hydroxypyridinyl group and tert-butoxycarbonyl (Boc)-protected amino groups. The Boc groups enhance steric hindrance and stability during synthesis, differing from the unprotected ureido group in the target compound .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The bromine atom in this compound positions it for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, a feature absent in non-halogenated analogs like ethyl 3-(methylthio)propanoate .

- Solubility and Bioactivity : The ureido group may improve aqueous solubility compared to Boc-protected or methylthio analogs, though direct data are lacking. This could enhance its utility in medicinal chemistry as a kinase inhibitor scaffold .

Biological Activity

Ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationship (SAR), and pharmacological profiles.

Chemical Structure and Synthesis

This compound has a complex structure characterized by a brominated pyridine moiety linked to a urea functional group. The molecular formula is , with a molecular weight of approximately 316.15 g/mol. The synthesis of this compound typically involves the reaction of ethyl 3-aminopropanoate with 5-bromopyridine-2-carbonyl chloride, followed by urea formation through standard coupling reactions.

Anticancer Properties

Recent studies have indicated that derivatives of bromopyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including A2780 (ovarian carcinoma) and HL-60 (leukemia) cells. These compounds often generate reactive oxygen species (ROS), which are implicated in the apoptotic pathway .

Analgesic Effects

Research has also identified potential analgesic properties associated with compounds containing bromopyridine structures. For example, studies have demonstrated that certain derivatives can modulate pain pathways by interacting with the transient receptor potential vanilloid type 1 (TRPV1) channels and prokineticin receptors, suggesting their utility in pain management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Function |

|---|---|

| Brominated Pyridine | Enhances lipophilicity and biological activity |

| Urea Linkage | Facilitates receptor binding |

| Ethyl Group | Influences solubility and pharmacokinetics |

The SAR studies indicate that modifications to the bromine substitution pattern on the pyridine ring can significantly affect the potency and selectivity of these compounds against specific biological targets.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against A2780 cells, highlighting their potential as anticancer agents .

- Pain Modulation Research : Another investigation explored the analgesic effects of brominated pyridine derivatives in mouse models, demonstrating a significant reduction in pain response when administered at specific dosages, suggesting their potential for therapeutic use in chronic pain conditions .

Q & A

Q. What are the recommended synthetic strategies for ethyl 3-(3-(5-bromopyridin-2-yl)ureido)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves three key steps: (1) preparation of a 5-bromopyridin-2-amine precursor, (2) urea bond formation, and (3) esterification. For example, analogous pyridine derivatives have been synthesized using Ir-catalyzed photoredox coupling (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) to achieve regioselective amination or alkylation of bromopyridine scaffolds . Optimization may include:

- Catalyst selection : Transition-metal catalysts (e.g., Ir or Pd) improve coupling efficiency.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance urea bond formation.

- Purification : Flash column chromatography (e.g., ethyl acetate/hexanes gradients) effectively isolates intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm the urea linkage (δ ~6–7 ppm for NH protons) and ester group (δ ~1.3–4.3 ppm for ethyl protons) .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- HPLC : Assesses purity (>95% by area under the curve) and stability under varying pH/temperature .

Advanced Research Questions

Q. How can researchers evaluate the hydrolytic stability of the urea bond in this compound under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC or LC-MS. The urea bond is prone to hydrolysis in acidic or alkaline media, requiring stability assessments for biological applications .

- Kinetic analysis : Calculate half-life () using first-order kinetics. For example, highlights similar compounds requiring storage at 2–8°C to minimize hydrolysis .

Q. What strategies can mitigate competing side reactions during the synthesis of urea-containing pyridine derivatives?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive amines during coupling steps. For instance, demonstrates silyl protection for imidazole intermediates to prevent undesired alkylation .

- Selective catalysts : Employ Pd or Cu catalysts for controlled C–N bond formation, reducing dimerization or over-alkylation. notes phosphonylation of bromopyridines using triethyl phosphite to enhance selectivity .

Q. How can computational chemistry predict the electronic effects of the 5-bromo substituent on the pyridine ring’s reactivity?

Methodological Answer:

- DFT calculations : Model the electron-withdrawing effect of the bromine atom on the pyridine ring’s electrostatic potential. This predicts regioselectivity in nucleophilic attacks (e.g., urea bond formation at the 2-position) .

- Hammett parameters : Correlate substituent effects (σ values) with reaction rates. The 5-bromo group (σ ~0.26) may deactivate the ring, slowing electrophilic substitutions but favoring directed metalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.